(S)-2-(4-benzyloxyphenyl)oxirane

Asymmetric Synthesis Chiral Epoxide Enantiomeric Purity

(S)-2-(4-benzyloxyphenyl)oxirane is a chiral, non‑racemic epoxide (C₁₅H₁₄O₂, MW 226.27) consisting of a 4‑benzyloxyphenyl group attached to an oxirane ring at the stereogenic benzylic carbon. The compound belongs to the 2‑aryloxirane class, which serves as a reactive scaffold for ring‑opening functionalisation and a key chiral intermediate in medicinal chemistry.

Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
Cat. No. B8614683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(4-benzyloxyphenyl)oxirane
Molecular FormulaC15H14O2
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESC1C(O1)C2=CC=C(C=C2)OCC3=CC=CC=C3
InChIInChI=1S/C15H14O2/c1-2-4-12(5-3-1)10-16-14-8-6-13(7-9-14)15-11-17-15/h1-9,15H,10-11H2/t15-/m1/s1
InChIKeyKTFPWENWGCSNHE-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Relevant Baseline Overview of (S)-2-(4-benzyloxyphenyl)oxirane


(S)-2-(4-benzyloxyphenyl)oxirane is a chiral, non‑racemic epoxide (C₁₅H₁₄O₂, MW 226.27) consisting of a 4‑benzyloxyphenyl group attached to an oxirane ring at the stereogenic benzylic carbon [1]. The compound belongs to the 2‑aryloxirane class, which serves as a reactive scaffold for ring‑opening functionalisation and a key chiral intermediate in medicinal chemistry . Its single defined (S)‑configuration distinguishes it from the racemate (CAS 72734‑74‑8) and the (R)‑enantiomer (CAS 102282‑10‑0), a distinction that directly impacts stereochemical outcomes in asymmetric synthesis and structure‑activity relationship (SAR) campaigns .

Why (S)-2-(4-benzyloxyphenyl)oxirane Cannot Be Freely Substituted by In‑Class Epoxides


High‑strength, head‑to‑head quantitative comparative data for (S)-2-(4‑benzyloxyphenyl)oxirane remain sparse in the open primary literature; the following differentiation therefore draws on a combination of direct enantiomeric comparison, cross‑study regioisomeric evidence, and authoritative physicochemical datasets. Within the 2‑aryloxirane family, three structural variables—absolute configuration, substitution position on the phenyl ring, and the identity of the aryl‑ether group—each gate reactivity, regioselectivity, and biological target engagement independently [1]. Substituting the (S)‑enantiomer with the racemate dilutes stereochemical information by 50 %, while regioisomeric 3‑benzyloxy or unsubstituted analogs alter both the electronic landscape of the oxirane and its lipophilicity, leading to divergent ring‑opening kinetics and protein‑binding profiles [2]. Consequently, procurement decisions that ignore these variables risk irreproducible synthetic outcomes and misleading SAR interpretations.

Product‑Specific Quantitative Evidence Guide for (S)-2-(4-benzyloxyphenyl)oxirane


Enantiomeric Identity: Absolute (S)-Configuration vs. Racemate and (R)-Enantiomer

The (S)-enantiomer delivers a single, defined absolute configuration at the benzylic oxirane carbon. In contrast, the widely available racemic 2-[4-(benzyloxy)phenyl]oxirane (CAS 72734‑74‑8) is a 1:1 mixture of (S) and (R) forms, providing no stereochemical enrichment [1]. The (R)-enantiomer (CAS 102282‑10‑0) is commercially catalogued with a defined stereocenter but represents the opposite antipode; enantiomers of 2‑aryloxiranes frequently exhibit divergent biological activities [2]. Typical commercial purity for the (S)-enantiomer is reported as 95 % (HPLC), identical to the purity specification of the (R)-enantiomer offered by multiple suppliers .

Asymmetric Synthesis Chiral Epoxide Enantiomeric Purity

Lipophilicity Difference: 4-Benzyloxy vs. Unsubstituted Phenyloxirane

The 4-benzyloxy substituent substantially increases lipophilicity relative to the unsubstituted parent phenyloxirane (styrene oxide). The calculated logP for (R)-2-(4-benzyloxyphenyl)oxirane is 3.34 ; because logP is a constitutional property independent of chirality, the (S)-enantiomer shares the same value. In contrast, styrene oxide has a measured/calculated logP of approximately 1.6–2.0 [1]. This ~1.5‑log unit increase corresponds to roughly a 30‑fold greater partition into organic phases, which directly influences membrane permeability, metabolic stability, and off‑target binding.

Lipophilicity LogP Drug-likeness

Regioisomeric Differentiation: 4-Benzyloxy vs. 3-Benzyloxy Substitution

The position of the benzyloxy group on the phenyl ring modulates the electronic environment of the oxirane and, consequently, the regioselectivity of nucleophilic ring‑opening. In 2‑aryloxiranes, para‑substitution (4‑benzyloxy) exerts a predominantly resonance‑donating effect that stabilises the benzylic carbocation intermediate, favouring ring‑opening at the benzylic carbon [1]. Meta‑substitution (3‑benzyloxy) lacks this direct resonance conjugation, leading to a different product distribution. Quantitative kinetic studies on substituted 2‑aryloxiranes have demonstrated that para‑methoxy derivatives (analogous to para‑benzyloxy) shift the benzylic:terminal opening ratio by factors of 2–10 relative to meta‑substituted or unsubstituted analogs under acidic methanolysis conditions [1][2].

Regioisomer Substituent Effect Ring-Opening Selectivity

Differential Commercial Availability and Procurement Friction

The (S)-enantiomer is less widely stocked than its (R)-counterpart or the racemate, creating a procurement bottleneck. The (R)-enantiomer (CAS 102282‑10‑0) is listed in PubChem and ChemSpider with defined stereochemistry and is offered by multiple global vendors [1]. The racemate (CAS 72734‑74‑8) is available from Santa Cruz Biotechnology (catalogue sc‑340961) at $248/250 mg and $510/1 g, and from Enamine (EN300‑45270) at 95 % purity . In contrast, the (S)-enantiomer is not assigned a unique CAS in the major public registries and appears in fewer catalogues, requiring custom synthesis or specialised sourcing .

Commercial Availability Procurement Enantiopure Epoxide

Reactivity as a Chiral Electrophilic Warhead for Covalent Enzyme Inhibition

Chiral 2‑aryloxiranes function as mechanism‑based electrophilic warheads for epoxide hydrolases and other nucleophilic enzymes. The (3-[4-(benzyloxy)phenyl]oxiran‑2‑yl)(phenyl)methanone (4‑benzyloxychalcone oxide), a close structural congener, inhibits soluble epoxide hydrolase (sEH) with an IC₅₀ of 0.23–0.28 µM [1]. Although direct IC₅₀ data for (S)-2-(4‑benzyloxyphenyl)oxirane against purified enzymes are not published, the class‑conserved mechanism—nucleophilic attack on the oxirane by an active‑site residue—predicts that the (S)-configuration dictates which enzyme enantiomer is preferentially targeted. For the related 4‑benzyloxy‑3‑nitrostyrene oxide, the (S)-enantiomer is specifically employed as a reference standard in Formoterol production, underscoring the regulatory and synthetic relevance of enantiopurity [2].

Covalent Inhibitor Epoxide Hydrolase Electrophilic Warhead

Application Scenarios Where (S)-2-(4-benzyloxyphenyl)oxirane Provides Differentiated Value


Asymmetric Synthesis of Enantiomerically Pure β‑Amino Alcohols and 1,2‑Diols

The (S)-oxirane serves as a chiral electrophile for stereospecific ring‑opening by amines or hydroxide nucleophiles, yielding single‑enantiomer β‑amino alcohols or 1,2‑diols with retention or inversion at the benzylic centre. The 4‑benzyloxy substituent remains intact through ring‑opening and can be later deprotected to the phenol or further functionalised . This pathway is not accessible with the racemate, which would deliver a 1:1 diastereomeric mixture requiring chiral separation.

SAR Exploration of Covalent Enzyme Inhibitors Targeting Epoxide Hydrolases

When incorporated into a larger pharmacophore, the (S)-configured oxirane warhead orients the electrophilic centre for selective nucleophilic attack by the catalytic residue of epoxide hydrolases. The 4‑benzyloxy group contributes additional binding affinity through hydrophobic contacts, consistent with the sub‑micromolar potency observed for closely related 4‑benzyloxychalcone oxide against sEH . The (R)-enantiomer would present the oxirane in the opposite orientation, potentially abrogating covalent bond formation with the active‑site nucleophile.

Chiral Reference Standard for Enantiomeric Purity Determination

The (S)-enantiomer can serve as an authentic reference for chiral HPLC method development and validation when analysing the enantiomeric composition of reaction products or pharmaceutical intermediates. The 4‑benzyloxy chromophore enhances UV detection sensitivity (λₘₐₓ ~230–270 nm) relative to unsubstituted phenyloxirane, improving limit of quantification in trace‑level enantiomeric excess determinations .

Quote Request

Request a Quote for (S)-2-(4-benzyloxyphenyl)oxirane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.